molecular formula C18H12O8 B13935281 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- CAS No. 62681-87-2

4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-

Cat. No.: B13935281
CAS No.: 62681-87-2
M. Wt: 356.3 g/mol
InChI Key: ZYGUFEKZVKPFGD-UHFFFAOYSA-N
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Description

4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- is a complex organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of naphthoquinone derivatives with suitable dienophiles under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and is carried out in the presence of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological and industrial applications .

Scientific Research Applications

4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthoquinone core but differs in the fused ring structure.

    Naphtho[2,3-b]pyran-4-one: Lacks the acetyloxy and methyl groups present in 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-.

    Naphtho[2,3-b]pyran-4,6-dione: Similar structure but without the additional functional groups.

Uniqueness

The presence of acetyloxy groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- , also known as 5,8-bis(acetyloxy)-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione , is a derivative of naphthoquinone with significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC16H12O6
Molecular Weight300.263 g/mol
CAS Number19206-58-7
StructureStructure

The compound features a naphthoquinone structure characterized by the presence of two acetoxy groups at positions 5 and 8 and a methyl group at position 2.

Antimicrobial Activity

Research indicates that compounds similar to 4H-Naphtho[2,3-b]pyran-4,6,9-trione exhibit notable antimicrobial properties. For instance, 5,8-dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione has been studied for its ability to inhibit various bacterial strains. The presence of hydroxyl and acetoxy groups enhances its reactivity and interaction with microbial cells.

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. Studies have shown that similar naphthoquinones can protect against oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Numerous studies have investigated the anticancer properties of naphthoquinone derivatives. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as p53 and NF-kB. A study demonstrated that naphthoquinones can enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
  • In vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), derivatives showed cytotoxic effects comparable to established chemotherapeutics like cisplatin. The compounds were observed to promote apoptosis via mitochondrial pathways.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard treatments.
    • Mechanism : Induction of apoptosis through caspase activation and ROS generation was confirmed through flow cytometry and Western blot analysis.
  • Antimicrobial Evaluation :
    • Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.

Research Findings Summary

The biological activities of 4H-Naphtho[2,3-b]pyran-4,6,9-trione can be summarized as follows:

Activity TypeMechanism/EffectReferences
AntimicrobialInhibition of bacterial growth,
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis via caspase activation ,

Properties

CAS No.

62681-87-2

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

(5-acetyloxy-2-methyl-4,6,9-trioxobenzo[g]chromen-8-yl) acetate

InChI

InChI=1S/C18H12O8/c1-7-4-11(21)16-13(24-7)5-10-15(18(16)26-9(3)20)12(22)6-14(17(10)23)25-8(2)19/h4-6H,1-3H3

InChI Key

ZYGUFEKZVKPFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2OC(=O)C)C(=O)C=C(C3=O)OC(=O)C

Origin of Product

United States

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